molecular formula C16H22N2O2 B13909408 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

Cat. No.: B13909408
M. Wt: 274.36 g/mol
InChI Key: HPXVBZBPOXCKMN-UHFFFAOYSA-N
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Description

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one is a synthetically versatile spirocyclic compound featuring a benzyl-substituted diazaspiro framework, which is a privileged structure in medicinal chemistry. This scaffold is of significant interest in pharmaceutical research for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders. Spirocyclic compounds with the 8-oxa-3,11-diazaspiro[5.6]dodecane core have been investigated for their biological activity against pain, suggesting potential as analgesics . The incorporation of both nitrogen and oxygen heteroatoms within its rigid, three-dimensional spiro structure provides unique electronic properties and hydrogen-bonding capabilities that are valuable for molecular recognition and optimizing drug-target interactions. Researchers utilize this compound as a key synthetic intermediate or a core scaffold for constructing more complex molecules, such as those explored in recent patent applications for pyridazine-containing therapeutics . Its structural motif is frequently employed in the design of compound libraries for high-throughput screening and in lead optimization programs to improve the pharmacokinetic properties and selectivity of drug candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

3-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one

InChI

InChI=1S/C16H22N2O2/c19-15-11-20-13-16(12-17-15)6-8-18(9-7-16)10-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19)

InChI Key

HPXVBZBPOXCKMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC(=O)COC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Four-Step Synthesis Route (Based on tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane Derivatives)

A detailed synthetic method for a closely related compound, tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-formic acid ester, provides a foundational route adaptable to 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one. This method involves four main steps:

Step Reaction Description Reagents & Conditions Key Notes
1 Alkylation of starting piperidine derivative with ethyl bromoacetate Anhydrous tetrahydrofuran (THF), sodium hydride, 0°C to reflux at 66°C, 8 h reaction Slow addition of ethyl bromoacetate to control exotherm
2 Hydrogenation to reduce cyano groups to amines Raney nickel catalyst, ethanol solvent, 50 psi H2 pressure, 40°C, 8 h Efficient cyano reduction
3 Ring-closing cyclization Sodium ethoxide in ethanol, 0°C to room temperature, 8 h Forms the spirocyclic ring
4 Amide reduction Borane dimethyl sulfide complex in THF, 0°C to room temperature, 12 h Quenched with methanol to stop reaction

This sequence yields the spirocyclic core with an ester or amide functionality that can be further elaborated to the ketone (10-one) and benzyl substitution as required for the target compound.

Reaction Conditions and Optimization

  • Step 1 : Sodium hydride deprotonates the starting amine to generate a nucleophile, which reacts with ethyl bromoacetate. The reaction temperature is carefully controlled to avoid side reactions and ensure high yield.
  • Step 2 : Hydrogenation is performed under mild pressure and temperature to selectively reduce nitriles without affecting other sensitive groups.
  • Step 3 : Ring closure via intramolecular nucleophilic substitution is facilitated by sodium ethoxide, promoting formation of the spirocyclic system.
  • Step 4 : Borane complex reduces amides to amines; this step is critical for converting intermediate functionalities to the desired amine or lactam structures.

Adaptation for 3-Benzyl Substitution

While the above method outlines the synthesis of a tert-butyl protected spirocyclic intermediate, introduction of the benzyl group at position 3 can be achieved by:

  • Using benzyl-substituted starting materials or intermediates.
  • Post-spirocyclization benzylation via nucleophilic substitution or reductive amination.

The benzylation step requires careful optimization to avoid over-alkylation or ring-opening side reactions.

Supporting Research and Alternative Approaches

  • Spirocyclic Dihydropyridines Synthesis : Electrophile-induced semi-pinacol rearrangement has been used for spirocycle construction, showing potential for creating complex spirocyclic systems similar to diazaspiro compounds.

  • Diverse Spirocyclic Building Blocks : Strategies involving Petasis reactions and ring-closing metathesis (RCM) have been reported for related spirocyclic scaffolds, which may be adapted for synthesizing 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one derivatives.

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Sodium hydride, ethyl bromoacetate, THF 0°C to 66°C reflux 8 h ~85-90 Controlled addition of bromoacetate
2 Raney nickel, H2 (50 psi), ethanol 40°C 8 h >90 Selective cyano reduction
3 Sodium ethoxide, ethanol 0°C to RT 8 h ~80-85 Ring closure step
4 Borane dimethyl sulfide, THF 0°C to RT 12 h 75-80 Amide reduction, quenched with MeOH

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Benzyl Group : The benzyl substituent in 3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one introduces significant hydrophobicity compared to analogs like 3,9-Diazaspiro[5.6]dodecan-10-one. This may enhance blood-brain barrier penetration, making it suitable for neuroactive drug candidates.
  • Salt Forms: Hydrochloride salts (e.g., 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride) improve aqueous solubility, crucial for intravenous formulations .

Heteroatom Positioning

  • The placement of oxygen (oxa) and nitrogen (diaza) atoms within the spiro framework alters electronic properties. For example, 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one’s oxygen at position 3 may reduce basicity compared to nitrogen-rich analogs, affecting receptor interactions .

Conformational Rigidity

  • Spirocyclic systems enforce specific conformations due to ring puckering dynamics (see Cremer-Pople parameters in ). This rigidity can enhance target selectivity by minimizing off-target binding .

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